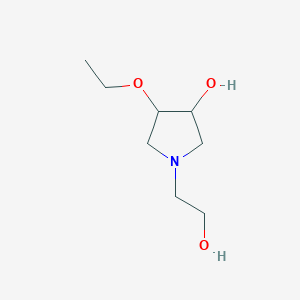
2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)ethan-1-one, or 2-AEDF, is a novel small molecule that has recently been developed for use in scientific research. 2-AEDF is an azide-containing compound that has been used in a variety of applications, including chemical synthesis, protein labeling, and drug delivery. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-AEDF.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Application : Cadmium(II) Schiff base complexes, including azido complexes, have shown promising properties in corrosion inhibition on mild steel. These complexes demonstrate significant activity in protecting metal surfaces, as evident from electrochemical and microscopic analysis (Das et al., 2017).
Synthesis and Characterization of Metal Complexes
- Application : Synthesis and structural characterization of double end-to-end azido and thiocyanato bridged copper(II) dimers with tridentate Schiff bases. These complexes exhibit different geometrical configurations, demonstrating the versatility of azido complexes in inorganic chemistry (Jana et al., 2012).
Supramolecular Assemblies
- Application : Supramolecular assemblies involving azido compounds can form complex structures with different molecular arrangements, contributing to the understanding of molecular interactions and crystal engineering (Arora & Pedireddi, 2003).
Photoredox Alkylazidation
- Application : Photoredox alkylazidation of alkenes using sodium azide and heteroarenium salts offers a practical method for incorporating azido groups in organic compounds, broadening the scope of synthetic organic chemistry (Yang et al., 2020).
Enhanced Corrosion Inhibition with Schiff Base Complexes
- Application : Novel zinc(II) Schiff base complexes with azido co-ligands exhibit enhanced corrosion inhibition properties. These complexes provide valuable insights into the application of Schiff base complexes in materials science and corrosion engineering (Das et al., 2019).
Propiedades
IUPAC Name |
2-azido-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2/c1-2-17-5-7-3-9(10,11)6-15(7)8(16)4-13-14-12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVMMRCOZQJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CC(CN1C(=O)CN=[N+]=[N-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493130.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)





![2-(2-Azidoethyl)-3a-(methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493144.png)


![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)